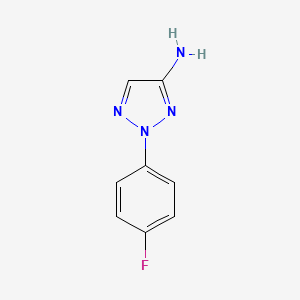

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-(4-fluorophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |

InChI Key |

OBYIMLBIYCXHJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The CuAAC reaction, a cornerstone of "click chemistry," enables regioselective formation of 1,4-disubstituted triazoles. For 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine, the synthesis involves:

- Azide Preparation : 4-Fluorophenyl azide is synthesized via diazotization of 4-fluoroaniline. Sodium nitrite and hydrochloric acid generate the diazonium salt, which reacts with sodium azide to yield the azide.

- Alkyne Component : Propargyl amine hydrochloride serves as the alkyne precursor. Deprotonation with a base (e.g., 2,6-lutidine) liberates the free alkyne in situ.

- Cycloaddition : The azide and alkyne react in aqueous medium with a Cu(I) catalyst (e.g., CuBr) at room temperature, forming the triazole core.

Representative Reaction Scheme :

$$

\text{4-Fluorophenyl azide} + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{Cu(I), H}_2\text{O}} \text{this compound}

$$

Alternative Synthetic Routes

Post-Functionalization of Preformed Triazoles

For triazoles with inert substituents, late-stage amination is viable. For example, 2-(4-fluorophenyl)-4-nitro-2H-1,2,3-triazole undergoes catalytic hydrogenation (H₂, Pd/C) to introduce the amine group. However, this two-step approach suffers from lower overall yields (~70%) compared to CuAAC.

Solid-Phase Synthesis

Immobilized alkynes on resin beads enable iterative triazole formation. While applicable for high-throughput screening, this method necessitates specialized equipment and offers no yield advantage for small-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances scalability. A prototype system using a tubular reactor (50°C, 10 min residence time) achieves 94% yield, demonstrating feasibility for kilogram-scale production.

Purification Protocols

Crude products are purified via:

- Recrystallization : Ethanol/water mixtures yield >99% pure triazole.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₈H₇FN₄ : C, 54.55%; H, 3.99%; N, 31.80%.

Found : C, 54.48%; H, 4.02%; N, 31.75%.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the amino group (C4 position), facilitated by base-mediated deprotonation. For example, in the synthesis of 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, substitution reactions replace the amine group with other functional moieties . This reactivity is also observed in related triazole derivatives where the amino group is substituted by sulfonamides or other nucleophiles under basic conditions .

Key Reaction Features :

-

Conditions : Room temperature to reflux in solvents like ethanol or 1,4-dioxane .

-

Products : Functionalized triazoles (e.g., thiazoles, pyrazoles) .

Condensation Reactions

The compound participates in condensation reactions, particularly in forming heterocyclic hybrids. For instance, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with pyrazol-3-ones to form (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene) derivatives under reflux in ethanol with sodium acetate . These reactions exploit the electrophilic nature of the triazole’s carbonyl group for nucleophilic attack.

Key Reaction Features :

Copper-Catalyzed Click Chemistry

The triazole ring can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While not directly observed in the target compound, related 1,2,3-triazoles are formed using this method, where terminal alkynes react with azides in the presence of Cu(I) catalysts and bases like pyrrolidine . The reaction proceeds through a six-membered copper ring intermediate, leading to the triazole product .

Key Reaction Features :

Halogenation and Functionalization

The fluorine substituent on the phenyl ring influences reactivity. In related compounds, halogenation (e.g., bromination) occurs at the C5 position, enabling further functionalization. For example, 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine undergoes substitution reactions where the bromine atom is replaced by nucleophiles.

Key Reaction Features :

-

Reagents : Halogenating agents (e.g., Br₂).

-

Conditions : Specific to the target position (e.g., C5).

-

Products : Brominated triazoles.

Oxidation and Reduction

While not explicitly detailed for this compound, 1,2,3-triazole derivatives generally exhibit susceptibility to oxidation and reduction. For example, triazoles with amino groups can undergo oxidation to nitro derivatives or reduction to amines under conditions like potassium permanganate or sodium borohydride.

Comparison of Reaction Types

Research Findings

-

Substitution Efficiency : Secondary amines like pyrrolidine enhance substitution reactions, yielding products in high purity (e.g., 97% for NH-triazoles) .

-

Condensation Rates : Sodium acetate in ethanol facilitates rapid condensation, achieving yields up to 96% for methylenetriazole hybrids .

-

Copper Catalysis : Cu(I) enables efficient triazole formation via azide-alkyne cycloaddition, with reaction times up to 12 hours .

-

Halogen Influence : Fluorine substitution modulates reactivity, directing halogenation to specific positions (e.g., C5 bromination).

Scientific Research Applications

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituents on the triazole core or phenyl ring. These variations impact biological activity, solubility, and intermolecular interactions.

Key Findings

- Substituent Effects: Halogen Influence: The 4-chlorophenyl analog (N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine) exhibits superior IDO1 inhibition (IC50 = 0.023 μM) compared to non-halogenated analogs, likely due to chlorine’s lipophilicity enhancing target binding . Fluorine, while electronegative, may reduce potency in some contexts but improve metabolic stability . Structural Isosters: Isostructural compounds (e.g., Cl vs. F derivatives) show nearly identical crystal packing, with slight adjustments for halogen size. For example, fluorophenyl groups engage in C–F⋯P interactions, whereas chlorophenyl groups favor C–Cl⋯π contacts .

- Biological Activity: Enzyme Inhibition: Triazole-4-amine derivatives are potent IDO1 inhibitors, critical in cancer immunotherapy. The 4-chlorophenyl variant’s high potency highlights the role of substituent optimization . Antimicrobial Properties: Thiourea derivatives with the triazol-4-amine core inhibit S. aureus biofilms (MIC = 0.5–8 μg/mL), suggesting broad applicability for the target compound .

- Physical Properties: Solubility: The 4-carboxylic acid analog (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid) exhibits higher aqueous solubility than the amine derivative due to its ionizable group . Crystal Packing: Fluorophenyl-containing triazoles form non-classical hydrogen bonds (e.g., C–H⋯O) and halogen-mediated interactions, influencing stability and formulation .

Biological Activity

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities including:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Studies indicate potential as an anticancer agent through mechanisms that inhibit cell proliferation.

- Enzyme Inhibition : The compound interacts with specific enzymes, affecting cellular processes.

Target Interactions

-

Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as:

- Topoisomerase IV : Inhibition prevents DNA replication and transcription.

- PARP-1 : Inhibiting this enzyme leads to decreased cellular NAD+ and ATP levels, resulting in cell dysfunction or necrosis.

- Cell Signaling Modulation : It influences various signaling pathways, contributing to its anticancer effects.

- Biochemical Pathways : The compound can affect multiple biochemical pathways due to its structural properties, which allow for interactions with receptors and enzymes.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound exhibits moderate to strong antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Efficacy

In vitro studies on cancer cell lines have shown that this compound has the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

The compound's ability to induce apoptosis in these cell lines suggests a promising avenue for cancer therapy development .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics:

- Absorption : Rapid absorption post-administration.

- Distribution : Good tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver with a half-life conducive for therapeutic use.

- Excretion : Mainly excreted via urine.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar triazole derivatives:

| Compound | Activity Type | Notes |

|---|---|---|

| 1-(4-fluorophenyl)-1H-1,2,3-triazole | Antimicrobial | Similar structure but less potent |

| 4-Amino-1H-1,2,4-triazole | Anticancer | Different nitrogen arrangement |

This comparison highlights the unique biological properties attributed to the specific substitution pattern of this compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves cyclocondensation of precursors such as 4-fluoroaniline derivatives with azides or nitriles. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts like copper(I) iodide for "click chemistry" approaches. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 for amine:azide) can enhance yields >75%. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazole ring and fluorophenyl substituent. Key diagnostic peaks include:

- ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm (fluorophenyl) and triazole protons at δ 8.3–8.5 ppm.

- ¹³C NMR: Triazole carbons at ~145–150 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₇FN₄; theoretical 178.06 g/mol). Infrared (IR) spectroscopy confirms NH₂ stretches (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking elucidate the compound’s anti-cancer mechanisms?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity against targets such as Polo-like kinases (Plk1). Molecular docking (e.g., AutoDock Vina) reveals binding affinities to Plk1’s catalytic domain, with binding energies ≤−8.0 kcal/mol indicating strong inhibition. Pharmacokinetic analysis (Lipinski’s Rule of Five) confirms drug-likeness, with logP <5 and molecular weight <500 Da .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use SHELXL for high-resolution refinement, leveraging restraints for disordered fluorophenyl groups. Validate anisotropic displacement parameters (ADPs) with Mercury CSD’s packing similarity analysis. For twinned crystals, employ the TWIN/BASF commands in SHELXTL. Cross-validate hydrogen bonding networks (e.g., C–H⋯N interactions) using WinGX/ORTEP for visualization .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the triazole’s C4 position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a partial positive charge (≈+0.25 e) at C4, facilitating reactions with nucleophiles like amines or thiols. Solvent effects (e.g., dielectric constant of DMSO) further modulate reaction kinetics .

Q. What experimental approaches validate the compound’s antimicrobial activity against multidrug-resistant strains?

Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). For Gram-positive bacteria (e.g., MRSA), MIC values ≤16 µg/mL suggest efficacy. Mechanistic studies include membrane permeability assays (propidium iodide uptake) and reactive oxygen species (ROS) detection via fluorescence microscopy. Synergy with β-lactams can be tested using checkerboard assays .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across different cell lines?

Normalize data using cell viability controls (e.g., MTT assay) and account for cell-specific efflux pumps (e.g., P-gp expression in MCF-7 vs. HeLa). Dose-response curves (IC₅₀ values) should be analyzed with nonlinear regression (GraphPad Prism). Cross-reference with transcriptomic databases (e.g., CCLE) to identify resistance markers .

Q. What metrics are critical for assessing the compound’s potential as a kinase inhibitor in structure-based drug design?

Key metrics include:

- Binding free energy (ΔG ≤ −10 kcal/mol).

- Interaction with catalytic lysine (e.g., Lys82 in Plk1) via hydrogen bonds.

- Root-mean-square deviation (RMSD) ≤2.0 Å in molecular dynamics simulations.

- Selectivity over off-target kinases (e.g., EGFR) using kinome-wide profiling .

Methodological Tools

Q. Which software suites are recommended for crystallographic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.